[2-(Benzyloxy)-3-cyano-5-fluorophenyl]boronic acid
Description
[2-(Benzyloxy)-3-cyano-5-fluorophenyl]boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile applications in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with benzyloxy, cyano, and fluorine groups.
Properties
IUPAC Name |
(3-cyano-5-fluoro-2-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BFNO3/c16-12-6-11(8-17)14(13(7-12)15(18)19)20-9-10-4-2-1-3-5-10/h1-7,18-19H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLCKDJPOZRLDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC2=CC=CC=C2)C#N)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzyloxy)-3-cyano-5-fluorophenyl]boronic acid typically involves the following steps:
Formation of the Phenyl Ring Substituents: The starting material, a phenyl ring, is first substituted with benzyloxy, cyano, and fluorine groups through various organic reactions such as nucleophilic substitution and electrophilic aromatic substitution.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via hydroboration or borylation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[2-(Benzyloxy)-3-cyano-5-fluorophenyl]boronic acid undergoes various chemical reactions, including:
- Suzuki-Miyaura Cross-Coupling
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